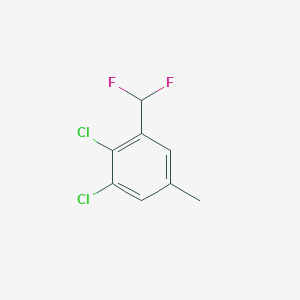
2,3-Dichloro-5-methylbenzodifluoride
説明
2,3-Dichloro-5-methylbenzodifluoride is a useful research compound. Its molecular formula is C8H6Cl2F2 and its molecular weight is 211.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,3-Dichloro-5-methylbenzodifluoride (DCMBF) is a halogenated aromatic compound that has garnered interest due to its potential biological activities. This article provides an overview of its biological properties, including mechanisms of action, toxicity, and applications in various fields.
Chemical Structure and Properties
- Chemical Formula : C8H6Cl2
- Molecular Weight : 189.04 g/mol
- SMILES Notation : ClC1=C(C(=C(C=C1Cl)C)C)F
The compound features two chlorine atoms and a methyl group attached to a benzene ring, contributing to its reactivity and potential biological effects.
Mechanisms of Biological Activity
Research indicates that DCMBF may exert its biological effects through several mechanisms:
- Enzyme Inhibition : DCMBF has been shown to inhibit specific enzymes involved in metabolic pathways, potentially disrupting cellular functions.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by generating ROS, which can lead to cell damage and apoptosis in sensitive cell lines.
- Interaction with Cellular Membranes : Due to its lipophilic nature, DCMBF can integrate into cellular membranes, affecting membrane fluidity and function.
Toxicological Studies
Toxicity assessments of DCMBF reveal significant findings:
- Acute Toxicity : Studies indicate that DCMBF exhibits acute toxicity in various animal models, with observed effects including lethargy and respiratory distress at high doses.
- Chronic Exposure Effects : Long-term exposure studies have suggested potential carcinogenic effects, necessitating further investigation into its safety profile.
Case Study 1: Enzyme Inhibition in Cancer Cells
A study published in RSC Advances demonstrated that DCMBF inhibited the activity of cytochrome P450 enzymes in cancer cell lines. The inhibition led to decreased metabolism of chemotherapeutic agents, suggesting a possible application as an adjunct therapy to enhance drug efficacy .
Case Study 2: Oxidative Stress Induction
In a research article examining the effects of halogenated compounds on cellular health, DCMBF was found to significantly increase ROS levels in human liver cells. This increase correlated with elevated markers of oxidative stress and apoptosis, indicating potential risks associated with environmental exposure .
Data Table: Biological Activity Summary
特性
IUPAC Name |
1,2-dichloro-3-(difluoromethyl)-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMRERZMWZKYND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)Cl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















